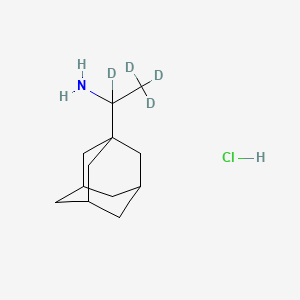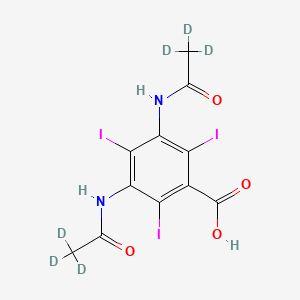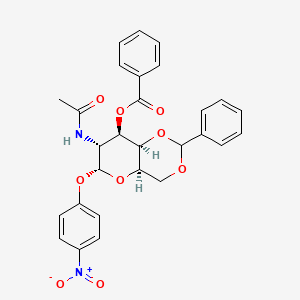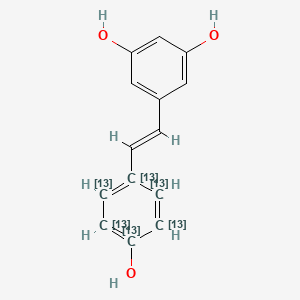
2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde is a deuterated derivative of 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde. This compound is notable for its use in various scientific research applications, particularly in the fields of chemistry and biology. The presence of deuterium atoms in place of hydrogen can provide unique insights into reaction mechanisms and metabolic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. For instance, the condensation of a suitable amine with a chlorinated aldehyde in the presence of a catalyst can yield the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency. The use of continuous flow reactors can further enhance the scalability of the process, ensuring consistent quality and high yields.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxylic acid.
Reduction: 2-Butyl-d3-4-chloro-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde is used in a variety of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The deuterated compound is used in metabolic studies to trace biochemical pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde involves its interaction with specific molecular targets. The presence of the imidazole ring allows it to participate in hydrogen bonding and coordination with metal ions, which can influence various biochemical pathways. The deuterium atoms can alter the rate of metabolic reactions, providing insights into enzyme mechanisms and drug metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde: The non-deuterated version of the compound.
2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde: A positional isomer with the chlorine and aldehyde groups swapped.
2-Butyl-4-chloro-5-formylimidazole: Another structural isomer.
Uniqueness
2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde is unique due to the presence of deuterium atoms, which can provide distinct advantages in research applications. Deuterium-labeled compounds are valuable in studying reaction mechanisms, metabolic pathways, and drug interactions due to the isotope effect, which can influence reaction rates and product distributions.
Eigenschaften
IUPAC Name |
5-chloro-2-(4,4,4-trideuteriobutyl)-1H-imidazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-2-3-4-7-10-6(5-12)8(9)11-7/h5H,2-4H2,1H3,(H,10,11)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVIHQCWASNXCK-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCC1=NC(=C(N1)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
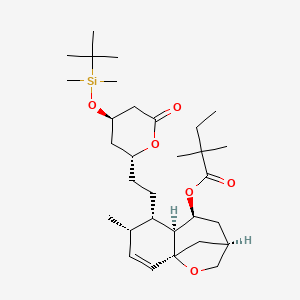
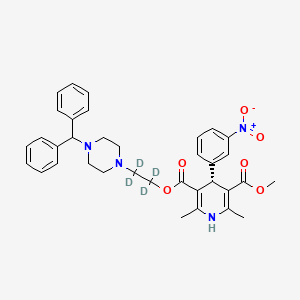
![(2S,3S,4S,5R,6S)-6-[(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B563763.png)
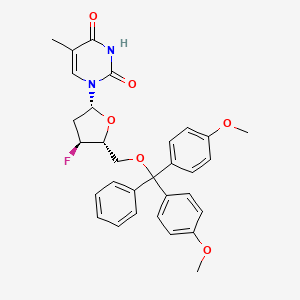
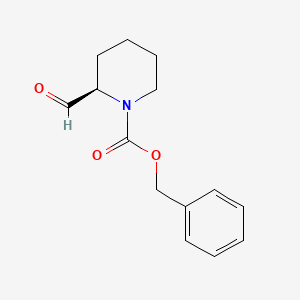

![(3S,4S,6R)-2-(hydroxymethyl)-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)oxane-3,4,5-triol](/img/structure/B563769.png)
